N-(oxetan-3-yl)aminosulfonamide
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Overview
Description
N-(oxetan-3-yl)aminosulfonamide is a compound that features a four-membered oxetane ring with a sulfamoylamino group attached. Oxetanes are known for their unique structural properties, which include ring strain and the presence of an oxygen atom within the ring. These characteristics make oxetanes valuable in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(oxetan-3-yl)aminosulfonamide typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of sulfamoyl-substituted alcohols under acidic or basic conditions. Another approach involves the use of epoxide ring-opening reactions followed by cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of these synthetic routes, often employing catalysts to improve yield and selectivity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(oxetan-3-yl)aminosulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamoylamino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to ring-opening or ring-expansion products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxetane ring under mild to moderate conditions
Major Products:
Oxidation: Sulfonyl oxetanes.
Reduction: Amino oxetanes.
Substitution: Various substituted oxetanes depending on the nucleophile used
Scientific Research Applications
N-(oxetan-3-yl)aminosulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, providing metabolic stability and unique binding properties.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in oncology and antimicrobial research.
Industry: Utilized in the development of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of N-(oxetan-3-yl)aminosulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, the oxetane ring can act as a rigid scaffold that enhances the binding affinity and selectivity of drugs. The sulfamoylamino group can participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Oxetane: The parent compound, featuring a four-membered ring with an oxygen atom.
Azetidine: A four-membered ring with a nitrogen atom.
Thietane: A four-membered ring with a sulfur atom
Uniqueness: N-(oxetan-3-yl)aminosulfonamide is unique due to the presence of both the oxetane ring and the sulfamoylamino group. This combination imparts distinct physicochemical properties, such as increased ring strain and enhanced reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C3H8N2O3S |
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Molecular Weight |
152.18 g/mol |
IUPAC Name |
3-(sulfamoylamino)oxetane |
InChI |
InChI=1S/C3H8N2O3S/c4-9(6,7)5-3-1-8-2-3/h3,5H,1-2H2,(H2,4,6,7) |
InChI Key |
NKRJCZDAKAUEQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NS(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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